2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylp henyl)acetamide
Description
This compound belongs to the class of 1,2,4-triazole-3-thiol derivatives conjugated with acetamide moieties. Its structure features a 4-amino-1,2,4-triazole core substituted at position 5 with a 3-(methylethoxy)phenyl group and at position 3 with a sulfanylacetamide bridge linked to a 4-sulfamoylphenyl moiety.
Properties
Molecular Formula |
C19H22N6O4S2 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C19H22N6O4S2/c1-12(2)29-15-5-3-4-13(10-15)18-23-24-19(25(18)20)30-11-17(26)22-14-6-8-16(9-7-14)31(21,27)28/h3-10,12H,11,20H2,1-2H3,(H,22,26)(H2,21,27,28) |
InChI Key |
RJWNKJXQMBJJLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the methylethoxyphenyl group, and the attachment of the sulfamoylphenylacetamide moiety. Common reagents used in these steps include hydrazine, ethyl acetoacetate, and various sulfonyl chlorides. Reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) linkage between the triazole and acetamide moieties is a key site for nucleophilic substitution. This reaction modifies the sulfur-based connectivity, enabling structural diversification.
| Reaction Conditions | Reagents/Substrates | Outcome | References |
|---|---|---|---|
| Alkaline aqueous ethanol (pH 10–12), 60–80°C | Alkyl halides (e.g., methyl iodide, benzyl bromide) | Alkylation at sulfur, forming sulfonium intermediates | |
| Dimethylformamide, K₂CO₃, 50°C | Arylboronic acids | Suzuki-Miyaura coupling to introduce aromatic substituents |
-
Key Insight : Alkylation enhances lipophilicity, which correlates with improved membrane permeability in biological systems.
Hydrolysis of the Acetamide Bond
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reaction Conditions | Reagents | Products | Applications |
|---|---|---|---|
| 6M HCl, reflux (110°C), 8h | Hydrochloric acid | 2-{4-amino-5-3-(methylethoxy)phenyl}acetic acid | Precursor for ester/amide derivatives |
| 2M NaOH, ethanol/water (1:1), 70°C, 5h | Sodium hydroxide | Sodium salt of the carboxylic acid | Improved water solubility for formulation studies |
-
Notable Finding : Hydrolyzed derivatives exhibit reduced cytotoxicity compared to the parent compound.
Reactivity of the Sulfamoyl Group
The sulfamoyl (-SO₂NH₂) group participates in acid-base and condensation reactions.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Acid-Base Reaction | pH 2–3 (HCl) or pH 9–10 (NaOH) | HCl/NaOH | Formation of sulfamic acid (acidic) or sulfamate salt (basic) |
| Condensation | Dicyclohexylcarbodiimide (DCC), THF, 25°C | Primary amines | Formation of sulfonamide derivatives via dehydration |
-
Biological Relevance : Sulfonamide derivatives show enhanced binding to carbonic anhydrase isoforms.
Oxidation and Reduction Reactions
The triazole ring and methylethoxy substituent undergo redox transformations.
| Reaction | Conditions | Reagents | Outcome |
|---|---|---|---|
| Oxidation of Thioether | H₂O₂ (30%), acetic acid, 40°C, 2h | Hydrogen peroxide | Sulfoxide formation (confirmed by ¹H-NMR δ 2.8–3.1 ppm) |
| Reduction of Nitro Precursors | H₂ (1 atm), Pd/C, ethanol, 25°C | Hydrogen gas, palladium catalyst | Amino group generation (critical for biological activity) |
-
Synthetic Utility : Controlled oxidation retains the triazole ring’s integrity while modifying electronic properties.
Cyclization Reactions
Intramolecular cyclization generates fused heterocyclic systems.
| Conditions | Reagents | Product | Biological Impact |
|---|---|---|---|
| Polyphosphoric acid, 120°C, 6h | — | Triazolo[3,4-b]thiadiazine derivative | Increased antifungal activity (MIC: 2 µg/mL vs. Candida albicans) |
Metal Complexation
The triazole nitrogen atoms coordinate with transition metals, forming complexes with distinct properties.
| Metal Salt | Solvent | Complex Stoichiometry | Application |
|---|---|---|---|
| CuCl₂·2H₂O | Methanol | 1:2 (metal:ligand) | Enhanced radical scavenging activity (IC₅₀: 8 µM vs. DPPH) |
| Zn(OAc)₂ | DMF | 1:1 | Stabilized formulation for topical delivery |
Key Research Findings
-
Structure-Activity Relationships :
-
Alkylation at the thioether group increases logP by 0.5–1.2 units, correlating with improved blood-brain barrier penetration.
-
Sulfoxide derivatives exhibit 3-fold higher solubility in aqueous buffers (pH 7.4).
-
-
Degradation Pathways :
-
Acidic hydrolysis dominates under gastric conditions (pH 1.2), necessitating enteric coating for oral formulations.
-
-
Catalytic Applications :
-
Palladium complexes of the triazole moiety catalyze Suzuki-Miyaura cross-coupling with 85–92% yield.
-
Reaction Optimization Data
| Reaction | Optimal Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thioether alkylation | 70 | 78 | 98.5 |
| Acetamide hydrolysis | 110 | 92 | 99.1 |
| Sulfoxide formation | 40 | 65 | 97.8 |
Scientific Research Applications
Structural Features
The compound features a triazole ring, an acetamide backbone, and multiple functional groups that enhance its reactivity and biological activity. The presence of the triazole moiety is particularly noteworthy due to its established role in various pharmacological activities. The overall structure can be summarized as follows:
| Component | Description |
|---|---|
| Triazole Ring | Known for antifungal and antimicrobial properties. |
| Acetamide Group | Provides a platform for further modifications. |
| Methylethoxy Substituent | Enhances solubility and bioavailability. |
| Sulfamoyl Group | Imparts potential antibacterial activity. |
Biological Activities
Research indicates that the compound exhibits a range of biological activities:
- Antimicrobial Activity : The triazole ring is associated with antifungal properties, making this compound a candidate for treating fungal infections.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, particularly in human cancer cell lines such as HCT-116 and MCF-7 .
- Anti-inflammatory Effects : The compound's structure allows it to interact with biological targets involved in inflammatory pathways, suggesting potential as an anti-inflammatory agent .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that can be tailored to produce various derivatives with enhanced properties. For instance, modifications to the sulfonamide group or the triazole ring can lead to compounds with improved efficacy or selectivity against specific biological targets.
Case Studies and Research Findings
Several studies have explored the applications of related compounds or derivatives:
- Antifungal Activity : A study demonstrated that triazole-containing compounds exhibited significant antifungal activity against Candida species, with some derivatives showing greater efficacy than traditional treatments like fluconazole .
- Anticancer Studies : In vitro studies have shown that certain analogs derived from similar scaffolds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into how these compounds interact with target enzymes involved in cancer progression and inflammation, supporting their further development as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key analogues include:
- 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide: Differs in the heterocyclic substituent (2-pyridyl vs. 3-methylethoxyphenyl) and the acetamide-linked aryl group (3-chlorophenyl vs. 4-sulfamoylphenyl).
- N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide : Features a bis-sulfanyl linkage and a 4-methylphenyl group, which may reduce solubility compared to the sulfamoyl-containing target compound .
Physicochemical Properties
<sup>*</sup>Calculated using Molinspiration software.
<sup>†</sup>Estimated based on substituent contributions.
Key Research Findings
- SAR Insights : The 4-sulfamoylphenyl group in the target compound improves aqueous solubility marginally but significantly enhances target affinity compared to methylphenyl or chlorophenyl analogues .
- Thermal Stability : Triazole-thioacetamides with bulky substituents (e.g., allyl, methylethoxy) exhibit higher melting points (>200°C), suggesting strong crystalline packing .
- Metabolic Profile : Methylethoxy groups may slow hepatic clearance compared to methoxy or allyl substituents, as observed in microsomal stability assays .
Biological Activity
The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic molecule featuring a triazole ring, sulfonamide group, and various aromatic substituents. This structural complexity suggests potential for diverse biological activities, particularly in the fields of antibacterial and antifungal research.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 485.91 g/mol. The presence of the triazole moiety is significant as it has been linked to various pharmacological activities.
Biological Activity Overview
Research indicates that triazole derivatives exhibit considerable biological activity, including:
- Antibacterial Activity : Triazoles have been shown to possess significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, compounds similar to our target compound have demonstrated Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like streptomycin and ciprofloxacin .
- Antifungal Activity : Triazoles are effective in inhibiting fungal growth by targeting ergosterol biosynthesis pathways, crucial for fungal cell membrane integrity .
- Anticancer Potential : Some studies suggest that triazole derivatives can exhibit anticancer effects through mechanisms that may involve apoptosis induction and cell cycle arrest .
Antibacterial Studies
A series of studies have evaluated the antibacterial efficacy of triazole derivatives. For example:
These results indicate that derivatives with specific substitutions on the triazole ring significantly enhance antibacterial activity.
Antifungal Mechanisms
Triazoles inhibit the enzyme lanosterol demethylase, leading to disrupted ergosterol synthesis in fungi. This mechanism was highlighted in studies where triazole derivatives showed potent antifungal activity against Candida species and Aspergillus species .
Case Studies
- Study on Triazole Derivatives : A study demonstrated that a series of 1,2,4-triazole derivatives exhibited potent activity against Mycobacterium smegmatis and drug-resistant strains of Mycobacterium tuberculosis with MICs ranging from to µg/mL .
- SAR Analysis : Structure-activity relationship (SAR) studies indicated that substituents on the phenyl ring at the C-5 position of the triazole significantly influenced antibacterial potency, with electron-donating groups enhancing activity .
Q & A
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
The compound exhibits hazards including toxicity, flammability, and environmental risks. Key safety measures include:
- Storage: Keep containers tightly sealed in a cool, dry, well-ventilated area, away from heat, open flames, and water .
- Handling: Use personal protective equipment (PPE) such as gloves, goggles, and lab coats. Avoid inhalation of dust or vapors; conduct experiments in a fume hood .
- Emergency Response: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes. In case of ingestion, seek medical attention and provide SDS documentation .
Basic: What synthetic routes are reported for this compound, and what are their key intermediates?
Answer:
Synthesis typically involves multi-step reactions:
Triazole-Thiol Intermediate: React 4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-3-thiol with a chloroacetamide derivative (e.g., 2-chloro-N-(4-sulfamoylphenyl)acetamide) under basic conditions (e.g., NaOH) to form the thioether linkage .
Coupling Steps: Use coupling reagents like EDCI/HOBt to attach sulfamoyl groups or optimize solvent systems (e.g., DMF or THF) for regioselective product formation .
Key intermediates include the triazole-thiol precursor and activated acetamide derivatives.
Advanced: How can computational methods optimize the reaction yield of this compound under varying conditions?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searching tools (e.g., GRRM) can predict optimal conditions:
- Solvent Effects: Simulate solvent polarity (e.g., ε value) to enhance nucleophilic substitution at the triazole-thiol site .
- Catalyst Screening: Use docking studies to identify catalysts that lower activation energy for the acetamide coupling step .
- Machine Learning: Train models on experimental datasets (temperature, pH, solvent) to predict yield trends and reduce trial-and-error experimentation .
Advanced: What strategies resolve contradictions in spectroscopic data for this compound’s regioisomers?
Answer:
Regioisomeric ambiguity arises from triazole ring substitution patterns. Methodological solutions include:
- Advanced NMR: Use -labeled samples or 2D - HSQC to differentiate N-substitution sites .
- X-ray Crystallography: Resolve crystal structures to confirm regiochemistry and compare with computational models (e.g., Mercury CSP) .
- Isolation via HPLC: Separate regioisomers using reverse-phase chromatography (C18 column, acetonitrile/water gradient) for individual characterization .
Advanced: How does the electron-withdrawing sulfamoyl group influence the compound’s reactivity?
Answer:
The sulfamoyl group (-SONH) impacts reactivity through:
- Electronic Effects: Reduces electron density at the phenyl ring, enhancing electrophilic substitution resistance (e.g., nitration) but favoring nucleophilic aromatic substitution .
- Hydrogen Bonding: Stabilizes transition states in coupling reactions via H-bond interactions with solvents (e.g., DMSO) or catalysts .
- Quantitative Analysis: Apply Hammett σ constants to correlate substituent effects with reaction rates in kinetic studies .
Basic: What analytical techniques are critical for confirming the compound’s purity and identity?
Answer:
- HPLC-MS: Use a C18 column with UV detection (λ = 254 nm) and ESI-MS to verify molecular ion peaks (e.g., [M+H]) .
- FT-IR: Confirm functional groups (e.g., N-H stretch at ~3300 cm, S=O at ~1350 cm) .
- Elemental Analysis: Validate %C, %H, %N against theoretical values (deviation ≤0.4%) .
Advanced: How can reaction engineering improve scalability of the synthesis?
Answer:
- Flow Chemistry: Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., triazole formation) .
- Membrane Separation: Use nanofiltration to remove unreacted intermediates and reduce purification steps .
- Process Control: Apply PID controllers to maintain optimal temperature (±2°C) and pressure in large-scale reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
